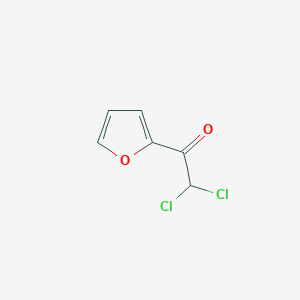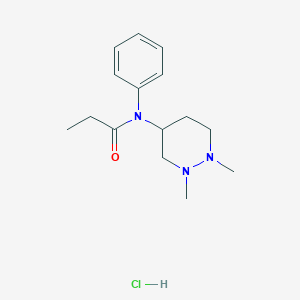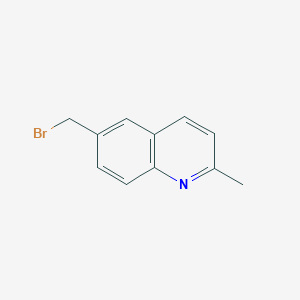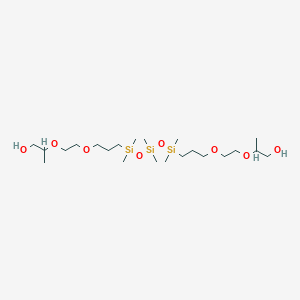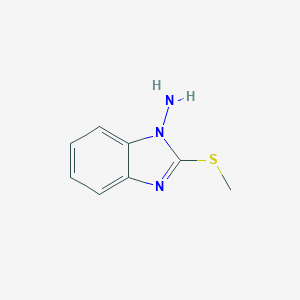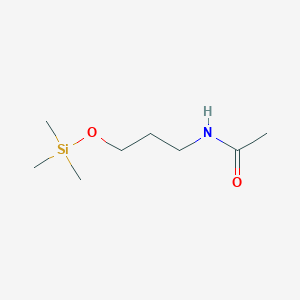
N-(3-trimethylsilyloxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-trimethylsilyloxypropyl)acetamide (TSPA) is a chemical compound that has been extensively studied in the field of scientific research. It is a derivative of acetamide and is commonly used as a reagent in organic synthesis. TSPA has been found to have a wide range of applications in scientific research, including its use as a protecting group for alcohols and amines, as well as its use in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N-(3-trimethylsilyloxypropyl)acetamide is not well understood. However, it is believed to act as a protecting group for alcohols and amines, preventing unwanted reactions from occurring during the synthesis of pharmaceutical compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-(3-trimethylsilyloxypropyl)acetamide. However, it has been found to be relatively non-toxic and has low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-trimethylsilyloxypropyl)acetamide is its ability to act as a protecting group for alcohols and amines, which can prevent unwanted reactions from occurring during the synthesis of pharmaceutical compounds. However, one of the limitations of N-(3-trimethylsilyloxypropyl)acetamide is that it can be difficult to remove from the final product, which can lead to additional purification steps.
Orientations Futures
There are several future directions for the use of N-(3-trimethylsilyloxypropyl)acetamide in scientific research. One potential application is in the synthesis of chiral compounds, which are important in the field of drug development. N-(3-trimethylsilyloxypropyl)acetamide could also be used in the synthesis of new anti-cancer agents and antibiotics. Additionally, further research is needed to better understand the mechanism of action of N-(3-trimethylsilyloxypropyl)acetamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(3-trimethylsilyloxypropyl)acetamide can be synthesized through the reaction of trimethylsilyl chloride with 3-hydroxypropylamine, followed by the addition of acetic anhydride. The resulting compound can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-trimethylsilyloxypropyl)acetamide has been widely used in scientific research as a protecting group for alcohols and amines. It has been found to be an effective reagent for the synthesis of various pharmaceutical compounds, including anti-cancer agents and antibiotics. N-(3-trimethylsilyloxypropyl)acetamide has also been used in the synthesis of chiral compounds, which are important in the field of drug development.
Propriétés
Numéro CAS |
151750-93-5 |
|---|---|
Nom du produit |
N-(3-trimethylsilyloxypropyl)acetamide |
Formule moléculaire |
C8H19NO2Si |
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
N-(3-trimethylsilyloxypropyl)acetamide |
InChI |
InChI=1S/C8H19NO2Si/c1-8(10)9-6-5-7-11-12(2,3)4/h5-7H2,1-4H3,(H,9,10) |
Clé InChI |
FOEJBLWXIRBMDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCO[Si](C)(C)C |
SMILES canonique |
CC(=O)NCCCO[Si](C)(C)C |
Synonymes |
Acetamide, N-[3-[(trimethylsilyl)oxy]propyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



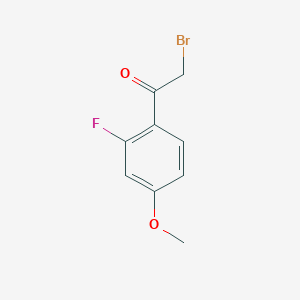
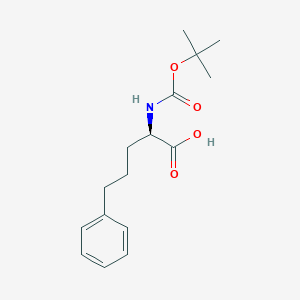
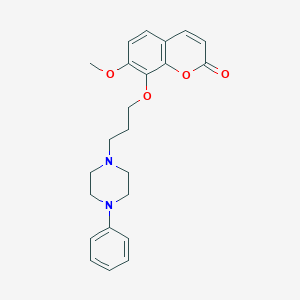
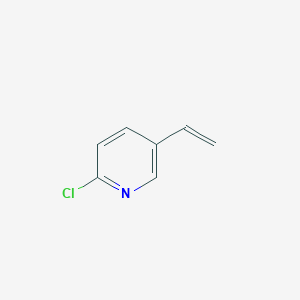
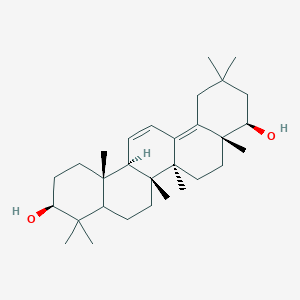
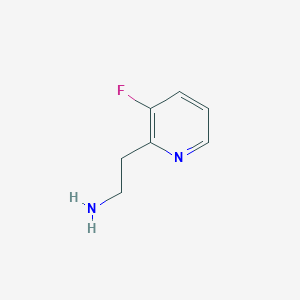
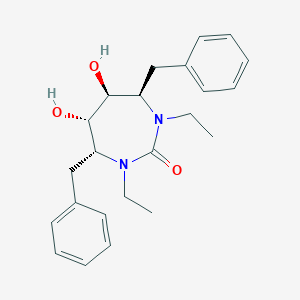
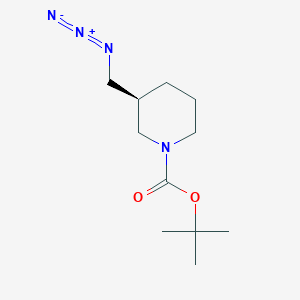
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
